溴乙酸酐

描述

Bromoacetic anhydride is a chemical compound used primarily as a chemical intermediate in various organic syntheses . It is an alkylating agent and its esters are widely used building blocks in organic synthesis, for example in pharmaceutical chemistry .

Synthesis Analysis

Bromoacetic anhydride can be synthesized from commercially available bromoacetic acid . The basic procedure involves the formation of bromoacetic acid anhydride from bromoacetic acid and reacting the anhydride in N,N’-dimethylformamide (DMF) with a primary amine on the protected peptide .Molecular Structure Analysis

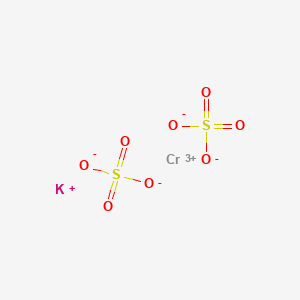

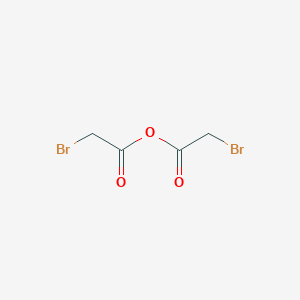

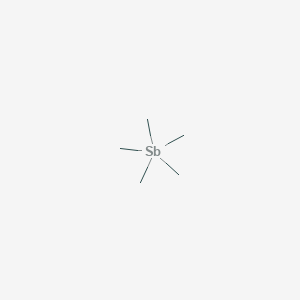

The molecular formula of Bromoacetic anhydride is C4H4Br2O3 . Its average mass is 259.881 Da and its monoisotopic mass is 257.852692 Da .Chemical Reactions Analysis

Bromoacetic anhydride is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . It is also used in the modification of the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide .Physical And Chemical Properties Analysis

Bromoacetic anhydride has a molecular weight of 259.88 g/mol . It has a topological polar surface area of 43.4 Ų . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .科学研究应用

Synthesis of Bromoacetylated Compounds

Bromoacetic anhydride is used in the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide . This process is used in the synthesis of bromoacetylated synthetic peptides .

Chemical Research

Bromoacetic anhydride is used in chemical research due to its unique properties. It’s a solid substance with a molecular formula of C4H4Br2O3 and a molecular weight of 259.87 g/mol . It has a melting point range of 40°C to 44°C .

Safety and Handling

Bromoacetic anhydride is classified as a dangerous substance. It causes serious eye damage and severe skin burns . Therefore, it’s crucial to handle it with care in research settings, using appropriate safety measures such as wearing eye protection and face protection .

作用机制

Target of Action

Bromoacetic anhydride is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of parent proteins . The compound interacts with these targets to modify the conformations and configurations of a linear peptide .

Mode of Action

This interaction results in the modification of the peptide’s structure, potentially enhancing or decreasing an activity found in a native protein .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of cyclic, polymeric, and/or conjugated peptides . These peptides can then interact with various biochemical pathways, potentially influencing their downstream effects.

Pharmacokinetics

As a laboratory reagent, it is typically handled with care to avoid direct contact or inhalation . Therefore, its bioavailability in a biological system is likely minimal.

Result of Action

The primary result of bromoacetic anhydride’s action is the modification of peptide structures . By interacting with amino acid sequences, the compound can alter the peptide’s conformation and configuration . This can result in changes to the peptide’s activity, potentially enhancing or decreasing its function compared to the native protein .

Action Environment

The efficacy and stability of bromoacetic anhydride can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to minimize the risk of inhalation . Additionally, protective measures such as wearing gloves and eye protection are recommended when handling the compound . These precautions help to ensure the safe and effective use of bromoacetic anhydride in peptide synthesis .

安全和危害

Bromoacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .

未来方向

Bromoacetic anhydride has potential applications in the field of peptide synthesis . It is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . Future directions of 3D-bioprinted cartilage tissue include developing tougher bioinks that can withstand the long-term compression and shear in joint environment .

属性

IUPAC Name |

(2-bromoacetyl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKOTTQGWQVMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401329 | |

| Record name | Bromoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetic anhydride | |

CAS RN |

13094-51-4 | |

| Record name | Bromoacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of bromoacetic anhydride in organic synthesis?

A1: Bromoacetic anhydride is frequently employed as an acylating reagent to introduce bromoacetyl groups into target molecules. [, , ] This modification is particularly useful in synthesizing various compounds, including potential enzyme inhibitors and pharmaceutical intermediates. [, ]

Q2: How does the use of bromoacetic anhydride compare to other acylating agents like acetyl chloride or acetic anhydride in Friedel-Crafts acylation reactions?

A2: While acetyl chloride and acetic anhydride typically lead to para-substituted products in Friedel-Crafts acylation, bromoacetic anhydride can yield both ortho- and para-substituted products. [] The selectivity towards ortho-substitution can be further influenced by the choice of catalyst and reaction conditions. For instance, HY-740 zeolite was found to enhance ortho-selectivity in the acylation of anisole with bromoacetic anhydride. []

Q3: Can you provide an example of how bromoacetic anhydride facilitates the immobilization of biomolecules?

A3: Bromoacetic anhydride can be used to modify solid supports for the directed immobilization of peptides and proteins. In one study, aminopropyl derivatized beaded cellulose was reacted with bromoacetic anhydride to create reactive bromoacetyl groups on the surface. [] A cysteine-containing peptide was then coupled through a thiol-bromoacetyl reaction, creating a stable thioether linkage between the peptide and the support. This strategy allows for controlled and efficient immobilization of biomolecules for various applications. []

Q4: Are there any studies exploring the structure-activity relationships of compounds derived from bromoacetic anhydride?

A4: Yes, research on haloacetamido analogues of 2-amino-2-deoxy-D-mannose explored the impact of different halogen substituents (fluoro, chloro, bromo) on biological activity against tumor cells. [] Interestingly, the bromoacetamido analogue exhibited notable potency in inhibiting tumor cell growth in vitro and showed promising in vivo antitumor activity in mice. [] This highlights how structural modifications using bromoacetic anhydride can significantly influence the biological properties of the resulting compounds.

Q5: What analytical techniques are commonly used to characterize and quantify bromoacetic anhydride and its derivatives?

A5: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, which provides structural information, and high-performance liquid chromatography (HPLC), which is used for purification and analysis of reaction mixtures containing bromoacetic anhydride derivatives. [, ] For instance, in the radiosynthesis of [18F]FAHA, HPLC was crucial for purifying the radiolabeled product and determining its radiochemical yield. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)